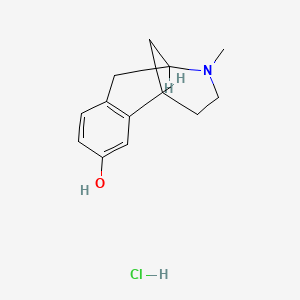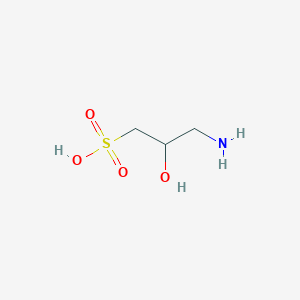![molecular formula C20H18N2O B14718501 (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one CAS No. 22220-22-0](/img/structure/B14718501.png)
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one is a chalcone derivative known for its unique structural and photophysical properties. This compound contains a donor-acceptor group, which makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and material science .
Métodos De Preparación
The synthesis of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-acetonaphthone. The reaction conditions often include the use of solvents such as ethanol or ethylene glycol, and the process may involve steady-state fluorescence quenching measurements
Análisis De Reacciones Químicas
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction of this compound with colloidal silver nanoparticles in ethanol and ethylene glycol can lead to fluorescence quenching, indicating dynamic quenching and energy transfer .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications due to its unique photophysical properties. It is used in the study of intramolecular charge transfer (ICT) states, which are influenced by solvent polarity and temperature. These properties make it suitable for applications in sensing, organic light-emitting diodes (OLEDs), lasers, and fluorescent dyes . Additionally, the compound’s interaction with different media offers insights into its excited state, making it valuable for research in material science and photophysics.
Mecanismo De Acción
The mechanism of action of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one involves intramolecular charge transfer (ICT) between the donor and acceptor groups. This charge transfer is influenced by the solvent polarity and the medium’s acidity. The compound’s excited state has a higher dipole moment than its ground state, which is evident from the significant red shift observed in its emission spectrum compared to its absorption spectrum . The interaction with colloidal silver nanoparticles further demonstrates the compound’s dynamic quenching and energy transfer properties.
Comparación Con Compuestos Similares
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one is unique due to its strong electron donor-acceptor interactions and its sensitivity to the microenvironment. Similar compounds include other chalcone derivatives with donor-acceptor groups separated by a keto-vinyl bridge. These compounds also exhibit intramolecular charge transfer properties and are used in similar applications, such as sensing and OLEDs .
Propiedades
Número CAS |
22220-22-0 |
|---|---|
Fórmula molecular |
C20H18N2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]imino-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C20H18N2O/c1-22(2)19-11-9-18(10-12-19)21-14-20(23)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,1-2H3 |
Clave InChI |
CJOJZKJDJGAAGI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)
![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)


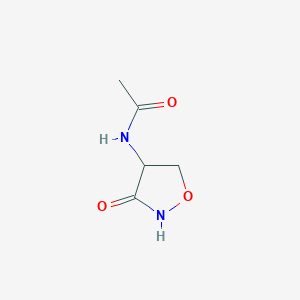
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
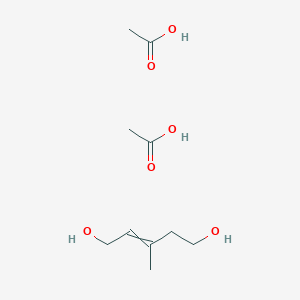
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
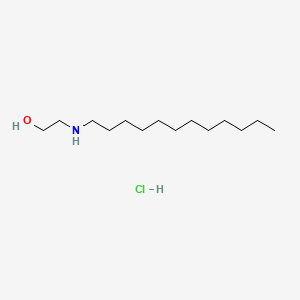
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)

